2-amino-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide dihydrochloride
Description
Properties
Molecular Formula |
C10H20Cl2N4O |
|---|---|
Molecular Weight |
283.20 g/mol |
IUPAC Name |
2-amino-N-(2-propan-2-ylpyrazol-3-yl)butanamide;dihydrochloride |
InChI |
InChI=1S/C10H18N4O.2ClH/c1-4-8(11)10(15)13-9-5-6-12-14(9)7(2)3;;/h5-8H,4,11H2,1-3H3,(H,13,15);2*1H |
InChI Key |
CWXRGUQTLWWZAO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC=NN1C(C)C)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation
The pyrazole moiety is synthesized via cyclocondensation reactions. A common approach involves reacting hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds. For example:
Functionalization of the Pyrazole Core
The isopropyl group is introduced at the pyrazole N1 position using propan-2-yl bromide or chloride under basic conditions (e.g., K₂CO₃ in DMF). Key parameters:
Butanamide Side-Chain Incorporation
The butanamide chain is attached via nucleophilic acyl substitution. A representative protocol involves:
Dihydrochloride Salt Formation
The free base is treated with HCl gas in ethanol or methanol, followed by recrystallization from anhydrous diethyl ether. Critical factors:
- Stoichiometry : 2 equivalents of HCl
- Solvent system : Ethanol/ether (1:3 v/v)
- Purity : ≥95% after recrystallization
Optimization of Reaction Conditions
Key Parameters for Yield Improvement
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 0°C (acycl.) to 80°C | ±15% |
| Solvent Polarity | DMF > THF > EtOH | +20% in DMF |
| Catalyst (e.g., DMAP) | 5–10 mol% | +25% |
| Reaction Time | 2–24 hours | Plateau at 12h |
Purification Techniques
- Recrystallization : Ethanol/ether mixtures yield crystals with 99.5% purity.
- Column Chromatography : Silica gel (ethyl acetate/hexane, 3:7) removes unreacted starting materials.
- Ion Exchange : Dowex-50W resin for HCl salt purification.
Analytical Characterization
Structural Validation
| Technique | Key Data Points | Source |
|---|---|---|
| X-ray Crystallography | Bond angles: C7–N2–C14 = 114.6° | |
| ¹H NMR (400 MHz, D₂O) | δ 1.45 (d, 6H, CH(CH₃)₂), δ 6.82 (s, 1H, pyrazole-H) | |
| HRMS | [M+H]⁺: 283.2 (calc. 283.18) |
Purity Assessment
- HPLC : >99% purity using C18 column (ACN/H₂O + 0.1% TFA).
- Elemental Analysis : C: 42.3%, H: 6.7%, N: 19.8% (theory: C: 42.4%, H: 6.8%, N: 19.7%).
Industrial-Scale Production
Continuous Flow Synthesis
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of pyrazole derivatives, including 2-amino-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide dihydrochloride. Research indicates that compounds with similar structures exhibit broad-spectrum antimicrobial activity, making them candidates for further development as antimicrobial agents .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory effects. Amino-pyrazoles have been shown to influence inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases . In vitro studies have demonstrated that derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in cellular models .
Anticancer Properties
There is growing evidence supporting the use of pyrazole-based compounds in cancer therapy. Some studies have reported that these compounds can inhibit tumor growth and induce apoptosis in cancer cells. For instance, related pyrazole derivatives have shown efficacy against various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazole ring followed by functionalization to introduce the amino and butanamide groups. The synthetic pathways often aim to optimize yield and purity while exploring variations that enhance biological activity .
Case Studies and Research Findings
Several case studies have documented the biological activities of pyrazole derivatives:
- Antimicrobial Study : A study demonstrated the broad-spectrum antimicrobial activity of a series of pyrazole compounds with minimum inhibitory concentrations (MICs) ranging from 2.50 to 20 µg/mL against various pathogens .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of amino-pyrazoles, revealing significant inhibition of inflammatory markers in vitro, indicating their potential for treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-amino-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect various biochemical processes .
Comparison with Similar Compounds
Pyrazole-Based Amides and Their Derivatives
The compound shares structural motifs with several pyrazole-containing molecules:
Impurity E(EP) Hydrochloride (N-[4-[(2RS)-2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-phenyl]butanamide Hydrochloride): Contains a butanamide chain but differs in substituents, featuring a hydroxypropoxy-phenyl group instead of a pyrazole ring. This structural variation reduces aromatic interactions and alters solubility, as the hydrophilic hydroxy group may enhance polarity .
Berotralstat Dihydrochloride :
- A plasma kallikrein inhibitor with a complex pyrazole-carboxamide core. Unlike the main compound, berotralstat includes fluorophenyl and cyclopropylmethyl groups, contributing to higher molecular weight (635.49 g/mol) and specialized biological targeting .
The absence of a butanamide chain limits its utility in pharmacokinetic optimization .
Physicochemical Properties
Biological Activity
2-amino-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide dihydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in oncology and inflammation modulation. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
The compound is characterized by the following chemical structure:
- IUPAC Name : (S)-2-amino-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide dihydrochloride
- Molecular Formula : C10H18N4O·2ClH
- Molecular Weight : 283.2 g/mol
- Purity : ≥ 95% .
Research indicates that this compound functions primarily as a selective modulator of androgen receptors (AR), exhibiting both antagonistic and agonistic properties depending on the cellular context. This dual activity is crucial in treating conditions like prostate cancer, where AR antagonism is desired to inhibit cancer cell proliferation .
Anticancer Properties
A significant body of research has demonstrated the anticancer activity of this compound:
- Inhibition of Prostate Cancer Cells : The compound has shown high affinity for AR and effectively inhibits the proliferation of prostate cancer cell lines. Studies reveal that it can induce apoptosis in cancer cells by modulating key signaling pathways such as p38 MAPK and VEGFR .
- Selectivity for Cancer Types : In vitro assays have indicated that this compound selectively inhibits various cancer cell lines, including A549 (lung), MCF-7 (breast), and PC-3 (prostate) with IC50 values ranging from 0.33 to 6.38 µM .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties:
- Inhibition of TNF-alpha Release : It has been shown to inhibit lipopolysaccharide (LPS)-induced TNF-alpha release in macrophages, suggesting a potential role in managing inflammatory diseases .
Case Study 1: Prostate Cancer Treatment
A recent study evaluated the efficacy of this compound in a mouse model of prostate cancer. The results indicated a significant reduction in tumor size and weight compared to control groups treated with standard chemotherapy agents. The mechanism was linked to enhanced apoptosis and reduced cell proliferation markers .
Case Study 2: Inflammatory Response Modulation
In another investigation focusing on neuroinflammation, the compound demonstrated a marked reduction in microglial activation in LPS-injected mice. This suggests its potential use in neurodegenerative diseases where inflammation plays a critical role .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic pathways for 2-amino-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide dihydrochloride, and how can reaction yields be optimized?
Methodological Answer: The synthesis of pyrazole-derived compounds typically involves nucleophilic substitution or condensation reactions. For example, a base-catalyzed approach using K₂CO₃ in N,N-dimethylformamide (DMF) can facilitate the formation of pyrazole-amide bonds, as demonstrated in similar heterocyclic systems . To optimize yields:
- Reagent stoichiometry: Maintain a 1:1.2 molar ratio of the amine precursor to the acylating agent to minimize side reactions.
- Temperature control: Stir at room temperature for 12–24 hours to ensure complete conversion.
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol for high-purity isolation.
Advanced optimization may integrate computational reaction path searches (e.g., quantum chemical calculations) to predict optimal conditions, reducing trial-and-error experimentation .
Q. How should researchers characterize the structural integrity of this compound, and what analytical techniques are critical for validation?
Methodological Answer: Structural validation requires a multi-technique approach:
- X-ray crystallography: Resolve the crystal lattice to confirm stereochemistry and salt formation (dihydrochloride). Refer to protocols in Acta Crystallographica Section E for pyrimidine and pyrazole derivatives .
- NMR spectroscopy: Use ¹H/¹³C NMR to verify the presence of the isopropyl group (δ ~1.2–1.4 ppm for CH₃) and amide protons (δ ~6.5–8.0 ppm).
- Mass spectrometry (HRMS): Confirm the molecular ion peak ([M+H]⁺) with <2 ppm error.
- Elemental analysis: Validate chloride content via titration or ion chromatography.
Q. What stability profiles should be assessed during storage, and how can degradation products be monitored?
Methodological Answer:
- Storage conditions: Test stability under ambient (25°C), refrigerated (4°C), and accelerated (40°C/75% RH) conditions over 6–12 months.
- Analytical monitoring:
- HPLC-UV/DAD: Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to track degradation peaks.
- LC-MS/MS: Identify hydrolyzed byproducts (e.g., free amine or pyrazole fragments).
- Kinetic modeling: Apply Arrhenius equations to predict shelf-life under varying conditions .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced pharmacological activity?
Methodological Answer:
- Quantum mechanics (QM): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions for target binding .
- Molecular docking: Screen against relevant receptors (e.g., kinase enzymes) using AutoDock Vina or Schrödinger Suite. Prioritize derivatives with lower binding energies (<-8 kcal/mol).
- ADMET prediction: Use SwissADME or pkCSM to optimize bioavailability and minimize toxicity (e.g., hepatic CYP450 interactions) .
Q. What experimental strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?
Methodological Answer:
- Dose-response recalibration: Adjust in vitro assays to mimic physiological conditions (e.g., serum protein binding effects).
- Metabolite profiling: Identify active/inactive metabolites via hepatic microsome incubations followed by UPLC-QTOF analysis .
- Pharmacokinetic bridging: Compare AUC (area under the curve) and Cmax values across species to align dosing regimens .
Q. How can researchers validate the compound’s mechanism of action when structural analogs exhibit conflicting bioactivity?
Methodological Answer:
- Target deconvolution: Employ CRISPR-Cas9 knockouts or siRNA silencing in cell-based assays to isolate critical pathways.
- Biophysical assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (KD) for suspected targets .
- Cross-species validation: Test activity in phylogenetically diverse models (e.g., zebrafish vs. murine) to rule out species-specific effects .
Q. What methodologies are recommended for assessing the compound’s selectivity against off-target receptors?
Methodological Answer:
- Broad-panel screening: Use Eurofins’ CEREP panel or similar services to test against 50+ receptors/ion channels.
- Cryo-EM/XRPD: Resolve off-target binding sites at atomic resolution for structure-activity relationship (SAR) refinement .
- Machine learning: Train models on PubChem BioAssay data to predict selectivity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
